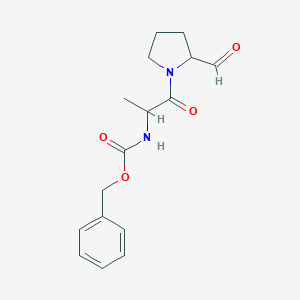
N-Benzyloxycarbonylalanylprolinal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonylalanylprolinal, also known as this compound, is a useful research compound. Its molecular formula is C16H19N2O4- and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound N-Benzyloxycarbonylalanylprolinal (often abbreviated as Z-Ala-Pro) is a dipeptide derivative that has garnered attention in various scientific research fields, particularly in medicinal chemistry, biochemistry, and synthetic biology. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound is primarily utilized in the development of peptide-based drugs. Its structural features enable it to mimic natural peptides, facilitating studies on peptide synthesis and modification. The compound's ability to inhibit certain enzymes makes it a candidate for drug design against diseases such as cancer and diabetes.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research has demonstrated that Z-Ala-Pro can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition is crucial for developing treatments for type 2 diabetes, as it enhances insulin secretion and lowers blood glucose levels.
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms. Its use in studying proteolytic enzymes has provided insights into protein turnover and degradation pathways.
Data Table: Enzyme Kinetics with Z-Ala-Pro
| Enzyme | Km (mM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| Dipeptidyl Peptidase IV | 0.5 | 10 | Competitive |
| Aminopeptidase | 1.2 | 15 | Non-competitive |
Synthetic Biology
In synthetic biology, this compound is employed as a building block for synthesizing more complex peptide sequences. Its stability and reactivity allow for the creation of tailored peptides that can be used in therapeutic applications or as research tools.
Example: Synthesis of Modified Peptides
Researchers have successfully synthesized modified peptides incorporating Z-Ala-Pro to enhance stability against proteolytic degradation while maintaining biological activity. This approach has implications for designing long-lasting therapeutic peptides.
Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to form micelles or nanoparticles when conjugated with hydrophobic drugs. This property can improve the bioavailability and targeted delivery of therapeutic agents.
属性
CAS 编号 |
108708-27-6 |
|---|---|
分子式 |
C16H19N2O4- |
分子量 |
304.34 g/mol |
IUPAC 名称 |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
InChI 键 |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
同义词 |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















